

Glasdegib comparative effectiveness with hypomethylating agents

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Glasdegib

CAS No.: 1095173-27-5

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Comparative Clinical Efficacy Data

The table below summarizes key efficacy outcomes from clinical studies for different low-intensity AML treatments.

Treatment Regimen	Median Overall Survival (Months)	Complete Remission (CR) Rate	Key Supporting Trial / Analysis
Azacitidine + Venetoclax (AZA+VEN) [1] [2] [3]	14.7	36.7%	VIALE-A (Phase 3)
Glasdegib + Low-Dose Cytarabine (LDAC) [4] [3] [5]	8.3 - 8.8	17.0%	BRIGHT AML 1003 (Phase 2)
LDAC alone [4] [5]	4.3 - 4.9	2.3%	BRIGHT AML 1003 (Control Arm)
Azacitidine alone [3]	9.6	17.9%	VIALE-A (Control Arm)

Ranking from Network Meta-Analysis: A 2025 systematic review and network meta-analysis ranked therapies for improving overall survival. **AZA+VEN was the highest-ranked treatment**, followed by **LDAC + glasdegib**, and then LDAC + venetoclax [1] [2].

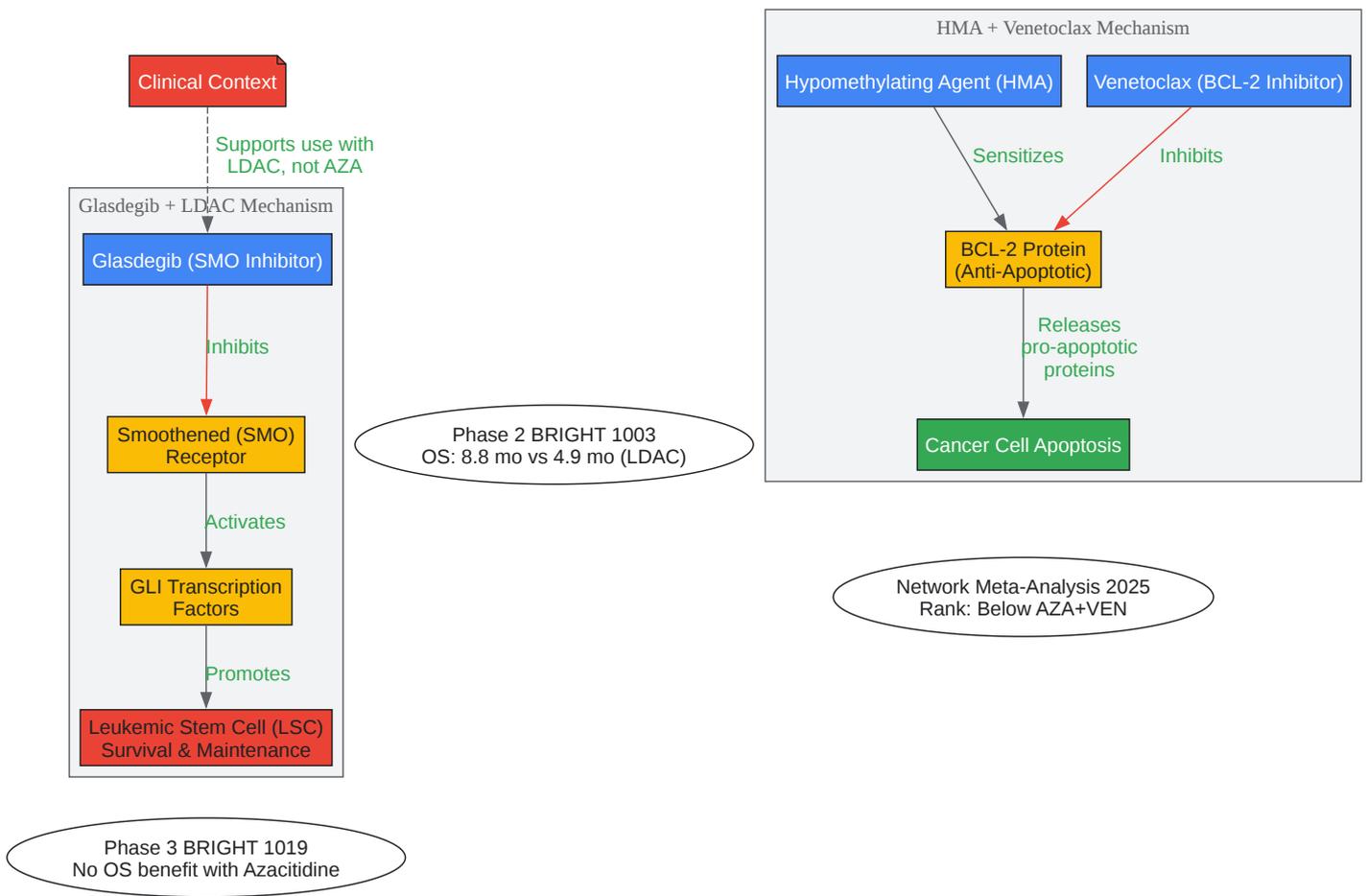
Key Experimental Methodologies

Understanding the design of pivotal trials is crucial for interpreting the data.

- **BRIGHT AML 1003 Trial (Glasdegib + LDAC):** This was a **phase II, randomized, open-label, multicenter study** (NCT01546038) [4].
 - **Patients:** Adults (≥55 years) with newly diagnosed AML or high-risk MDS unsuitable for intensive chemotherapy [4].
 - **Intervention: Glasdegib** (100 mg orally, once daily) continuously in 28-day cycles plus LDAC (20 mg subcutaneously, twice daily for 10 days per cycle) versus LDAC alone [4].
 - **Primary Endpoint:** Overall Survival (OS) [4].
 - **Analysis:** A stratified Cox proportional hazard model was used to estimate the Hazard Ratio (HR) for OS [4].
- **VIALE-A Trial (Azacitidine + Venetoclax):** This was a **phase III, randomized, double-blind, placebo-controlled study** (NCT02203773) [3].
 - **Patients:** Adults with newly diagnosed AML who were ≥75 years or had comorbidities precluding intensive chemotherapy [3].
 - **Intervention:** Azacitidine (75 mg/m² for 7 days) with either venetoclax or placebo [3].
 - **Primary Endpoint:** Overall Survival (OS) [3].
- **BRIGHT AML 1019 Trial (Glasdegib + Azacitidine):** This **phase III, randomized, placebo-controlled trial** (NCT03416179) tested **glasdegib** in combination with azacitidine.
 - **Outcome:** The addition of **glasdegib did not significantly improve OS** compared to azacitidine alone (HR 0.99) [6]. This is a key reason for its lower ranking compared to AZA+VEN.

Mechanisms of Action & Clinical Pathway

The following diagram illustrates the distinct mechanisms of action and the evidence-based clinical context for **Glasdegib** and HMA+Venetoclax.



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Interpretation & Key Insights for Professionals

- **Mind the Evidence Gap:** The superior ranking of AZA+VEN over **glasdegib** combinations comes from **indirect comparisons** (network meta-analyses) [1] [2] [7]. No large, head-to-head randomized trials exist, which is the gold standard for confirming comparative efficacy.
- **Consider the Phase III Result:** The failure of **glasdegib** to improve outcomes when added to azacitidine in the BRIGHT AML 1019 trial is a critical data point [6]. This suggests its benefit may be highly context-dependent and not easily transferable to all low-intensity backbones.
- **Clinical Application:** Based on current evidence, **azacitidine + venetoclax is generally considered the more effective and standard option** for most older or unfit AML patients [3]. **Glasdegib** + LDAC remains an approved option, particularly where venetoclax-based regimens are not suitable.

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To cite this document: Smolecule. [Glasdegib comparative effectiveness with hypomethylating agents]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001731#glasdegib-comparative-effectiveness-with-hypomethylating-agents>]

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